molecular formula C10H16O3 B6185303 2-methylidene-4-(oxan-2-yloxy)butanal CAS No. 2307808-11-1

2-methylidene-4-(oxan-2-yloxy)butanal

Cat. No.: B6185303
CAS No.: 2307808-11-1
M. Wt: 184.2
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Description

2-Methylidene-4-(oxan-2-yloxy)butanal is an α,β-unsaturated aldehyde featuring a methylidene group (CH₂=) at the C2 position and a tetrahydro-2H-pyran (oxane) ether substituent at the C4 position. This compound’s structure imparts unique reactivity due to the conjugation of the aldehyde group with the methylidene moiety, which enhances its electrophilicity. The oxan-2-yloxy group contributes to steric hindrance and modulates solubility in polar solvents .

Properties

CAS No.

2307808-11-1

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylidene-4-(oxan-2-yloxy)butanal typically involves the reaction of 2-butenal with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) to facilitate the reaction.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.

    Solvent: Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-methylidene-4-(oxan-2-yloxy)butanal may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-methylidene-4-(oxan-2-yloxy)butanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

2-methylidene-4-(oxan-2-yloxy)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylidene-4-(oxan-2-yloxy)butanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with butanal derivatives and α,β-unsaturated aldehydes . Key comparisons include:

Compound Substituents Key Features Reference
2-Methylidene-4-(oxan-2-yloxy)butanal C2: Methylidene; C4: Oxan-2-yloxy Electrophilic aldehyde, steric hindrance from oxane, moderate polarity N/A
Butanal 2-methyl C2: Methyl Higher volatility, simpler structure, common in plant volatiles
Butanal 3-methyl C3: Methyl Similar volatility to 2-methyl isomer, but altered regiochemistry
Hexanal C6: Aldehyde Longer carbon chain, lower reactivity, widespread in seed oils

The oxan-2-yloxy group in 2-methylidene-4-(oxan-2-yloxy)butanal distinguishes it from simpler butanal derivatives by enhancing its stability in protic solvents and reducing volatility compared to methyl-substituted analogs like butanal 2-methyl .

Functional Group Behavior

  • Aldehyde Group : The α,β-unsaturation increases electrophilicity, making it prone to nucleophilic additions (e.g., Michael additions). This contrasts with saturated aldehydes like hexanal, which undergo slower nucleophilic attacks .
  • Oxan-2-yloxy Ether : Provides steric shielding and stabilizes the compound against hydrolysis compared to simpler ethers (e.g., methoxy groups).

Data Tables

Table 1: Volatile Aldehydes in Natural Sources (Concentration in µg/kg)

Compound C. balsamita C. albonitens Key Role
Hexanal 1,200 950 Lipid oxidation marker
Butanal 2-methyl 850 Not detected Flavor contributor in herbs
Butanal 3-methyl 720 110 Antimicrobial activity
Target Compound Not reported Not reported Hypothesized role in specialized metabolism

Source: Adapted from

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